1,3-Diphenylpropan-1-ol

Beschreibung

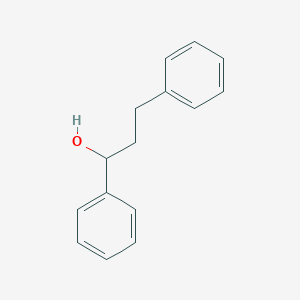

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,3-diphenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRQODFKFKHCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14097-24-6 | |

| Record name | NSC69141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Introduction: The Significance of the 1,3-Diarylpropane Scaffold

An In-Depth Technical Guide to the Synthesis of 1,3-Diphenylpropan-1-ol: Mechanisms and Methodologies

This guide provides a comprehensive exploration of the synthetic pathways leading to this compound, a significant structural motif in medicinal chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles and practical laboratory methodologies for the synthesis of this diaryl alcohol. We will dissect the most prevalent and efficient synthetic strategies, emphasizing the rationale behind procedural choices and providing a framework for reproducible and scalable synthesis.

The 1,3-diarylpropane unit is a privileged scaffold found in a multitude of biologically active natural products and synthetic compounds. Its conformational flexibility allows it to interact with a wide range of biological targets. Consequently, the synthesis of derivatives such as this compound is of paramount importance for the development of novel therapeutic agents and functional materials.[1] This guide focuses on two primary and robust synthetic routes: the reduction of a chalcone intermediate and the direct construction via a Grignard reaction.

Route 1: Synthesis via Chalcone Intermediate

This widely employed two-step approach first involves the synthesis of (E)-1,3-diphenyl-2-propen-1-one, commonly known as chalcone, followed by its reduction to the target saturated alcohol. This strategy offers versatility as the intermediate chalcone is a valuable synthon in its own right, exhibiting a broad spectrum of biological activities.[2][3]

Part A: Chalcone Synthesis via Claisen-Schmidt Condensation

The cornerstone of this route is the base-catalyzed aldol condensation between benzaldehyde and acetophenone, a specific type of cross-aldol reaction known as the Claisen-Schmidt condensation.[4][5] This reaction is particularly efficient because benzaldehyde lacks α-hydrogens and thus cannot self-condense, serving exclusively as the electrophilic partner. Acetophenone, possessing acidic α-protons, readily forms an enolate nucleophile.[6]

Mechanism of Action: A Step-by-Step Analysis

The reaction proceeds through a well-established three-step mechanism: enolate formation, nucleophilic addition, and dehydration.[7]

-

Enolate Formation: A base, typically hydroxide (from NaOH), abstracts an acidic α-proton from acetophenone to form a resonance-stabilized enolate ion. This is the key nucleophilic species in the reaction.[4]

-

Nucleophilic Addition: The enolate ion attacks the electrophilic carbonyl carbon of benzaldehyde, forming a β-hydroxy ketone intermediate (an aldol adduct).[7][8]

-

Dehydration: The aldol adduct is readily dehydrated under the reaction conditions (often with gentle heating) to yield the final α,β-unsaturated ketone, chalcone. This final elimination of a hydroxide ion is often the rate-limiting step and is driven by the formation of a highly conjugated and stable system.[8][9]

Diagram: Claisen-Schmidt Condensation Mechanism

Caption: Mechanism of chalcone synthesis via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1,3-Diphenyl-2-propen-1-one (Chalcone)

-

Reagents: Sodium hydroxide, water, 95% ethanol, acetophenone, benzaldehyde.[10]

-

Procedure:

-

Prepare a solution of sodium hydroxide in a mixture of water and 95% ethanol in a flask equipped with a stirrer.

-

Cool the flask in an ice bath to manage the exothermic nature of the reaction.

-

To the cooled alkaline solution, add acetophenone followed immediately by benzaldehyde while stirring vigorously.

-

Maintain the temperature between 15-30°C for 2-3 hours. The product will precipitate out of the solution as a yellow solid.

-

Collect the crude chalcone by vacuum filtration and wash with cold water until the washings are neutral to litmus.

-

Further wash the product with cold 95% ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure (E)-1,3-diphenyl-2-propen-1-one.

-

Part B: Reduction of Chalcone to this compound

With the α,β-unsaturated ketone in hand, the next step is the reduction of both the carbon-carbon double bond and the carbonyl group to yield the target saturated alcohol. Several methods are available, each with distinct advantages in terms of selectivity, cost, and environmental impact.

Method 1: Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, but under specific conditions, it can achieve the complete reduction of chalcones.[11][12] The reaction typically proceeds in a protic solvent like methanol or ethanol. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride species to the electrophilic carbon atoms. While NaBH₄ typically reduces ketones faster than alkenes, in the case of α,β-unsaturated systems, both functionalities can be reduced.[13][14] Often, the reaction first leads to 1,4-reduction (conjugate addition) of the double bond, followed by the 1,2-reduction of the resulting ketone.

Mechanism of Action: Hydride Transfer

-

Conjugate Addition (1,4-Reduction): A hydride ion from NaBH₄ attacks the β-carbon of the conjugated system, leading to the formation of an enolate intermediate.

-

Protonation: The enolate is protonated by the solvent (e.g., methanol) to give a saturated ketone (dihydrochalcone).

-

Carbonyl Reduction (1,2-Reduction): A second equivalent of hydride attacks the carbonyl carbon of the dihydrochalcone.

-

Workup: An acidic workup protonates the resulting alkoxide to yield this compound.

Diagram: NaBH₄ Reduction of Chalcone Workflow

Caption: Stepwise reduction of chalcone using Sodium Borohydride.

Experimental Protocol: NaBH₄ Reduction of Chalcone

-

Reagents: Chalcone, methanol, sodium borohydride, diethyl ether, dilute HCl.[11]

-

Procedure:

-

Suspend the synthesized chalcone in methanol in an Erlenmeyer flask.[11]

-

Cool the mixture in an ice bath.

-

Add sodium borohydride to the mixture in small portions while swirling. Bubbling (hydrogen gas evolution) will be observed.[11]

-

After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature, continuing to swirl periodically for approximately 30 minutes until the solution becomes clear.[11]

-

Carefully add dilute HCl to neutralize excess NaBH₄ and for the workup.

-

Extract the product into an organic solvent such as diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or recrystallization.

-

Method 2: Catalytic Transfer Hydrogenation (CTH)

Catalytic transfer hydrogenation is an environmentally benign and efficient alternative for the complete reduction of chalcones.[15] This method avoids the use of high-pressure hydrogen gas by employing a hydrogen donor molecule, such as ammonium formate, in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[15]

Mechanism of Action: Surface Catalysis

The reaction occurs on the surface of the palladium catalyst. Ammonium formate decomposes to produce hydrogen, which is adsorbed onto the palladium surface. The chalcone molecule also adsorbs onto the catalyst surface, where the stepwise addition of hydrogen atoms across the double bond and the carbonyl group occurs, leading to the formation of this compound. This one-pot reaction is often high-yielding and clean.[15][16]

| Parameter | Sodium Borohydride (NaBH₄) | Catalytic Transfer Hydrogenation (Pd/C, HCOO⁻NH₄⁺) |

| Reagent Type | Hydride donor | Heterogeneous catalyst with H₂ source |

| Selectivity | Can sometimes yield mixtures if not controlled | Generally high for complete reduction |

| Safety | Flammable H₂ gas evolution | Avoids high-pressure H₂ gas |

| Workup | Requires quenching and extraction | Simple filtration of the catalyst |

| Cost | Relatively inexpensive | Catalyst can be costly but is recyclable |

| Environmental | Boron waste | Greener alternative |

Table 1. Comparison of Chalcone Reduction Methodologies.

Route 2: Synthesis via Grignard Reaction

A more direct approach to this compound involves the formation of a carbon-carbon bond using a Grignard reagent. This classic organometallic reaction provides a powerful tool for constructing alcohol frameworks.[17][18]

Mechanism of Action: Nucleophilic Addition to a Carbonyl

This synthesis is achieved by the reaction of phenylmagnesium bromide (a Grignard reagent) with 3-phenylpropanal.[19]

-

Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent.[17]

-

Nucleophilic Attack: The highly nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of 3-phenylpropanal. This forms a new carbon-carbon bond and creates a magnesium alkoxide intermediate.[18]

-

Protonation: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium chloride) to protonate the alkoxide, yielding the final product, this compound.[20]

Diagram: Grignard Synthesis of this compound

Caption: Synthetic pathway using a Grignard reaction.

Experimental Protocol: Grignard Synthesis

-

Reagents: Magnesium turnings, anhydrous diethyl ether, bromobenzene, 3-phenylpropanal, saturated aqueous ammonium chloride.

-

Procedure:

-

Grignard Preparation: Place magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent. The reaction is exothermic and may require cooling to maintain control.

-

Addition Reaction: Once the Grignard reagent is formed, cool the flask in an ice bath. Add a solution of 3-phenylpropanal in anhydrous diethyl ether dropwise with stirring.[19]

-

Allow the reaction to proceed for 1-2 hours after the addition is complete.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel to yield pure this compound.

-

Conclusion and Outlook

The synthesis of this compound can be effectively achieved through several reliable methodologies. The two-step route via a chalcone intermediate is highly versatile, allowing for the isolation of the biologically active chalcone precursor. The choice between reduction methods for the chalcone, such as sodium borohydride or catalytic transfer hydrogenation, depends on the desired balance of cost, safety, and environmental considerations. The Grignard reaction offers a more direct and convergent synthesis. The selection of the optimal synthetic route will be dictated by the specific requirements of the research or development program, including scale, desired purity, and available resources. The mechanistic understanding provided in this guide empowers scientists to troubleshoot and optimize these syntheses for their specific applications.

References

- 1. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. byjus.com [byjus.com]

- 5. When a mixture of benzaldehyde and acetophenone is class 12 chemistry CBSE [vedantu.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Complete Mechanism of an Aldol Condensation [escholarship.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. sciencemadness.org [sciencemadness.org]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

- 20. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 1,3-Diphenylpropan-1-ol

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Diphenylpropan-1-ol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a significant secondary alcohol utilized in synthetic organic chemistry. The document details its fundamental physical properties, spectroscopic profile, chemical reactivity, and established protocols for its synthesis and characterization. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective application in a laboratory setting. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity.

Introduction to this compound

This compound is a diaryl secondary alcohol characterized by a three-carbon chain with phenyl substituents at the C1 and C3 positions and a hydroxyl group at C1. This structure imparts a unique combination of steric and electronic properties that make it a valuable intermediate and building block in organic synthesis. Its chiral center at C1 also makes it a subject of interest in asymmetric synthesis. Understanding its core properties is fundamental to its manipulation and application in complex synthetic pathways, including the development of novel pharmaceutical scaffolds.

Compound Identification and Core Properties

For unambiguous identification and consistent application in experimental design, the following core identifiers and properties have been established.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 7476-20-2 | PubChem, Sigma-Aldrich |

| Molecular Formula | C₁₅H₁₆O | PubChem |

| Molecular Weight | 212.29 g/mol | PubChem, Sigma-Aldrich |

| Canonical SMILES | C1=CC=C(C=C1)C(CCC2=CC=CC=C2)O | PubChem |

| InChI Key | LRNKEROAGJVIQR-UHFFFAOYSA-N | PubChem |

| Appearance | White to off-white crystalline powder or solid | Sigma-Aldrich |

Physical Properties

The physical properties of this compound are dictated by the interplay between the polar hydroxyl group and the nonpolar phenyl groups. The hydroxyl group allows for hydrogen bonding, leading to a relatively high melting point for a molecule of its size, while the bulky phenyl groups influence its solubility profile.

| Parameter | Value | Notes |

| Melting Point | 63-65 °C (145-149 °F) | This is a key parameter for identity and purity assessment. A broad melting range may indicate impurities. |

| Boiling Point | 332.9±11.0 °C at 760 mmHg | Predicted value; the compound is more likely to be purified by recrystallization or chromatography than distillation due to the high boiling point. |

| Solubility | Soluble in methanol and other common organic solvents like chloroform and ethyl acetate. | Insoluble in water. The two phenyl rings create a predominantly nonpolar character. |

| Density | 1.058±0.06 g/cm³ | Predicted value. |

Spectroscopic Profile for Structural Elucidation

A robust analytical workflow is critical for confirming the identity and purity of this compound post-synthesis. The following sections detail the expected spectroscopic signatures.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural confirmation.

-

¹H NMR (Proton NMR): The proton spectrum provides a distinct fingerprint. Key expected signals include:

-

Aromatic Protons (10H): A complex multiplet typically between δ 7.20-7.40 ppm, corresponding to the ten protons on the two phenyl rings.

-

Methine Proton (1H, -CH(OH)-): A triplet or doublet of doublets around δ 4.7-4.9 ppm. Its coupling to the adjacent methylene protons is a key diagnostic feature.

-

Methylene Protons (2H, -CH₂-): A multiplet near δ 2.0-2.3 ppm, adjacent to the chiral center.

-

Methylene Protons (2H, -CH₂-Ph): A triplet around δ 2.7-2.9 ppm, corresponding to the benzylic protons.

-

Hydroxyl Proton (1H, -OH): A broad singlet whose chemical shift is concentration and solvent-dependent. It can be confirmed by a D₂O exchange experiment.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum complements the proton data.

-

Aromatic Carbons: Multiple signals in the δ 125-145 ppm region.

-

Methine Carbon (-C(OH)-): A signal around δ 74-76 ppm.

-

Methylene Carbons: Signals for the two distinct CH₂ groups are expected in the δ 30-45 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹).

-

C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

-

C=C Stretch (Aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region, indicative of the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The peak corresponding to the molecular weight (m/z = 212.29) may be observed, though it can be weak in electron ionization (EI) MS.

-

Key Fragments: A prominent fragment is often observed at m/z 18 (loss of H₂O), which is a classic fragmentation pathway for alcohols. Another significant fragment can arise from cleavage adjacent to the alcohol, yielding stabilized benzylic cations.

Key Chemical Reactions and Synthetic Utility

This compound serves as a versatile precursor in various organic transformations. Its reactivity is centered around the secondary alcohol functional group.

-

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 1,3-diphenylpropan-1-one (dihydrochalcone). This is a cornerstone reaction for which numerous reagents can be employed.

-

Expertise & Causality: For a clean and efficient laboratory-scale oxidation, Swern oxidation or reagents like pyridinium chlorochromate (PCC) are often preferred. PCC is a mild oxidant that minimizes the risk of over-oxidation, which can be a concern with stronger agents like potassium permanganate. The choice of an anhydrous solvent like dichloromethane is critical for PCC to prevent the formation of chromic acid byproducts.

-

-

Dehydration: Acid-catalyzed dehydration leads to the formation of an alkene, primarily 1,3-diphenylprop-1-ene. The reaction proceeds via a carbocation intermediate, and the stability of the resulting conjugated system drives the formation of the double bond.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate catalytic conditions (e.g., DMAP, DCC) yields the corresponding ester. This is a standard method for protecting the hydroxyl group or for synthesizing target molecules with specific ester moieties.

Experimental Protocols: Synthesis and Characterization

The following protocols represent a self-validating workflow for the synthesis and confirmation of this compound.

Synthesis Pathway: Reduction of 1,3-Diphenylpropan-1-one

A reliable and high-yielding method for preparing this compound is the selective reduction of the ketone precursor, 1,3-Diphenylpropan-1-one. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for ketones in the presence of other functional groups.

Caption: Synthetic route via selective ketone reduction.

Protocol: Synthesis via Reduction

Objective: To synthesize this compound from 1,3-Diphenylpropan-1-one.

Materials:

-

1,3-Diphenylpropan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 1,3-Diphenylpropan-1-one (e.g., 5.0 g, 23.8 mmol) in methanol (100 mL). Stir until a homogenous solution is formed.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Causality: This step is crucial to moderate the exothermic reaction of NaBH₄ with the protic solvent and the ketone, preventing side reactions and ensuring controlled reduction.

-

-

Reagent Addition: Add sodium borohydride (e.g., 1.0 g, 26.4 mmol, ~1.1 eq) portion-wise over 15 minutes. The slow addition maintains temperature control.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl until the solution is slightly acidic (pH ~6). This neutralizes excess NaBH₄.

-

Workup: Remove the methanol under reduced pressure. Add deionized water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying & Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Analytical Workflow for Product Validation

A sequential and logical workflow is essential to validate the successful synthesis and purity of the target compound.

Caption: Self-validating analytical workflow for this compound.

Applications in Research and Drug Development

This compound and its derivatives are prevalent scaffolds in medicinal chemistry and materials science.

-

Chiral Building Block: As a chiral alcohol, it can be resolved into its enantiomers or synthesized asymmetrically to serve as a precursor for stereospecific target molecules.

-

Precursor to Bioactive Compounds: The 1,3-diarylpropane skeleton is found in a variety of naturally occurring and synthetic compounds with biological activity, including flavonoids and chalcones. Oxidation of this compound to its corresponding ketone provides direct access to the dihydrochalcone framework, a class of compounds investigated for antioxidant, anti-inflammatory, and other therapeutic properties.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a well-characterized compound with a predictable and useful set of physical and chemical properties. Its straightforward synthesis and versatile reactivity make it an important tool for synthetic chemists. The robust analytical methods detailed in this guide provide a clear framework for its unambiguous identification and quality control, ensuring its reliable application in advanced research and development projects.

IUPAC name for 1,3-Diphenylpropan-1-ol

An In-Depth Technical Guide to 1,3-Diphenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate with broad applications in medicinal chemistry and organic synthesis. The document delineates the molecule's structural and physicochemical properties, established synthetic methodologies, and robust characterization protocols. Emphasis is placed on the causality behind experimental choices, offering field-proven insights for professionals in drug development and chemical research. Key synthetic routes, including the Grignard reaction and the reduction of chalcones, are detailed with step-by-step protocols and mechanistic discussions. Furthermore, this guide explores the compound's role as a scaffold in the development of novel therapeutic agents, citing its potential in areas such as neurodegenerative disease and inflammation.[1][2]

Nomenclature and Physicochemical Properties

IUPAC Nomenclature and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[3] It is also commonly referred to by synonyms such as 1,3-Diphenyl-1-propanol and α-Phenylbenzenepropanol. The molecule features a three-carbon propane backbone substituted with phenyl groups at positions 1 and 3, and a hydroxyl group at position 1. The carbon atom at position 1 is a chiral center, meaning the compound can exist as two enantiomers, (R)-1,3-diphenylpropan-1-ol and (S)-1,3-diphenylpropan-1-ol.

Caption: Chemical structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O | PubChem[3] |

| Molecular Weight | 212.29 g/mol | PubChem[3] |

| Appearance | White to light yellow powder or lump | TCI |

| CAS Number | 14097-24-6 | ChemicalBook[4] |

| Predicted pKa | 14.22 ± 0.20 | Guidechem[5] |

| XLogP3 | 3.4 | PubChem[3] |

| Complexity | 178 | Guidechem[5] |

| Rotatable Bond Count | 4 | Guidechem[5] |

Synthesis Methodologies: A Mechanistic Approach

The synthesis of this compound can be achieved through several reliable pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Method 1: Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation and provides a direct route to this compound.[6] This pathway involves the nucleophilic addition of a Grignard reagent, phenylmagnesium bromide, to the electrophilic carbonyl carbon of 3-phenylpropanal.[7]

Mechanistic Rationale: The Grignard reagent (RMgX) is highly polarized, creating a carbanionic character on the carbon atom bonded to magnesium.[6] This potent nucleophile readily attacks the carbonyl carbon. The reaction must be conducted under strictly anhydrous conditions because Grignard reagents are also strong bases and will be quenched by any protic solvent, such as water or alcohols, which would deprotonate the solvent instead of reacting with the intended aldehyde.[8] Anhydrous ether is an ideal solvent as its lone pair of electrons on the oxygen atom coordinates with the magnesium, solvating and stabilizing the Grignard reagent.[6]

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Detailed Experimental Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.

-

Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a small portion of anhydrous diethyl ether and a crystal of iodine to activate the magnesium surface.[9] A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the funnel. The reaction is initiated (indicated by cloudiness and gentle reflux) and the remaining bromobenzene solution is added at a rate that maintains a steady reflux.[9]

-

Aldehyde Addition: Once the magnesium has been consumed, cool the resulting gray-black solution of phenylmagnesium bromide in an ice bath. Add a solution of 3-phenylpropanal in anhydrous diethyl ether dropwise. The addition is exothermic and should be controlled to prevent overheating.

-

Workup and Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate magnesium alkoxide to form the desired alcohol and precipitates magnesium salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering, evaporate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.

Method 2: Reduction of 1,3-Diphenyl-2-propen-1-one (Chalcone)

This two-step approach first involves the synthesis of a chalcone intermediate, which is subsequently reduced to the target alcohol.[2] Chalcones are α,β-unsaturated ketones synthesized via a Claisen-Schmidt condensation.[10][11]

Mechanistic Rationale:

-

Step A (Claisen-Schmidt Condensation): This is a base-catalyzed aldol condensation between benzaldehyde and acetophenone.[10] The base (e.g., NaOH) deprotonates the α-carbon of acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol adduct readily dehydrates to form the highly conjugated and stable chalcone.[11]

-

Step B (Reduction): The chalcone possesses two reducible sites: the carbon-carbon double bond and the carbonyl group. To obtain this compound, the carbonyl group must be selectively reduced to a hydroxyl group while the C=C double bond is also saturated. A strong reducing agent like sodium borohydride (NaBH₄) in the presence of a catalyst or a more powerful hydride source like lithium aluminum hydride (LiAlH₄) can achieve this. However, a common laboratory method is the catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst), which efficiently reduces both the alkene and the ketone functionalities.

Caption: Two-step synthesis of this compound via a chalcone intermediate.

Detailed Experimental Protocol:

-

Chalcone Synthesis: Dissolve acetophenone and benzaldehyde in ethanol in a flask. While stirring in an ice bath, slowly add an aqueous solution of sodium hydroxide. A yellow solid (the chalcone) will precipitate. Continue stirring for several hours. Filter the solid, wash thoroughly with cold water until the washings are neutral, and recrystallize from ethanol.

-

Catalytic Hydrogenation: Suspend the purified chalcone and a catalytic amount of 10% Palladium on Carbon (Pd/C) in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

-

Reaction: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Workup and Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent. Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized this compound is essential and is typically achieved using a combination of spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural information. For this compound in CDCl₃, the expected signals are:

-

~7.40-7.15 ppm (m, 10H): A complex multiplet corresponding to the ten aromatic protons of the two phenyl groups.[12]

-

~4.70 ppm (t, 1H): A triplet for the proton on the carbon bearing the hydroxyl group (the benzylic proton).[12]

-

~2.80-2.60 ppm (m, 2H): A multiplet for the two protons of the methylene group adjacent to the phenyl ring at position 3.

-

~2.20-1.95 ppm (m, 2H): A multiplet for the two protons of the methylene group at position 2.

-

A broad singlet (variable ppm): Corresponding to the hydroxyl (-OH) proton.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

Broad peak at ~3600-3200 cm⁻¹: Characteristic of the O-H stretching vibration of the alcohol group.

-

Sharp peaks at ~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

Sharp peaks at ~3000-2850 cm⁻¹: Aliphatic C-H stretching.

-

Peaks at ~1600 and ~1495 cm⁻¹: Aromatic C=C stretching.

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z = 212.

Applications in Research and Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

-

Scaffold for Drug Discovery: The 1,3-diarylpropane scaffold is a privileged structure in medicinal chemistry. Derivatives have been investigated for a wide range of biological activities. A patent describes the use of these compounds as intermediates for preparing agents to treat neurodegenerative diseases, act as anticoagulants, and inhibit HIV-1 protease.[1]

-

Anti-inflammatory Agents: Studies have shown that 1,3-diarylpropane analogs can exhibit significant anti-inflammatory properties by inhibiting nitric oxide (NO) production and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

-

Allosteric Modulators: The related 1,3-diphenylpropan-1-one scaffold has been used to develop allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which have potential applications in treating pain and other neurological disorders.[13]

-

Cytotoxic Agents: The addition of specific functional groups to the 1,3-diphenylpropane backbone has been explored to create new cytotoxic agents for cancer therapy.[14]

Caption: The role of the this compound scaffold in drug development.

Conclusion

This compound is a structurally important and synthetically accessible molecule. Its preparation via classic methods like the Grignard reaction or modern routes involving chalcone reduction offers flexibility for laboratory and industrial-scale synthesis. The well-defined spectroscopic signature of the compound allows for unambiguous characterization, ensuring purity and identity. As a versatile chemical intermediate, the 1,3-diarylpropane scaffold continues to be a focal point for the design and development of new therapeutic agents, underscoring its enduring relevance to the scientific and drug development communities.

References

- 1. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]

- 2. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C15H16O | CID 250129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 14097-24-6 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. chemrevlett.com [chemrevlett.com]

- 11. propulsiontechjournal.com [propulsiontechjournal.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Diphenylpropan-1-ol: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylpropan-1-ol is a secondary alcohol that serves as a valuable building block in organic synthesis and is a key intermediate in the preparation of various pharmacologically active molecules. Its structural motif is present in a range of compounds, making a thorough understanding of its properties, synthesis, and characterization essential for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of this compound, with a focus on its molecular weight, physicochemical properties, synthesis protocols, and analytical characterization.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is the foundation for its application in research and development.

| Property | Value | Source |

| Molecular Weight | 212.29 g/mol | [PubChem][1] |

| Molecular Formula | C₁₅H₁₆O | [PubChem][1] |

| CAS Number | 14097-24-6 | [ChemicalBook][2] |

| IUPAC Name | This compound | [PubChem][1] |

| Appearance | White to light yellow powder or lump | [TCI Europe][1] |

| Melting Point | 46 °C | [TCI America][3] |

| Purity | >95.0% (GC) | [TCI Europe][1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and effective approach involves the reduction of a ketone precursor. Below is a detailed protocol based on a patented synthesis method.[4][5]

Experimental Protocol: Two-Step Synthesis from Benzaldehyde and Acetophenone

This synthesis proceeds via an initial aldol condensation to form a chalcone intermediate, which is subsequently reduced to the desired alcohol.

Step 1: Synthesis of 3-hydroxy-1,3-diphenyl-1-propanone

-

Reactants:

-

Benzaldehyde

-

Acetophenone

-

L-proline or D-proline (catalyst)

-

Dibenzylamine trifluoroacetate (additive)

-

-

Procedure:

-

In a suitable reaction vessel, combine benzaldehyde and acetophenone in a molar ratio of approximately 1:1.

-

Add the catalyst (L-proline or D-proline) and dibenzylamine trifluoroacetate.

-

Stir the reaction mixture at a controlled temperature for 24-48 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Upon completion, quench the reaction and perform a work-up to isolate the crude 3-hydroxy-1,3-diphenyl-1-propanone.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Huang-Minlon Reduction to this compound

-

Reactants:

-

3-hydroxy-1,3-diphenyl-1-propanone

-

Hydrazine hydrate

-

Potassium hydroxide

-

Ethylene glycol (solvent)

-

-

Procedure:

-

Dissolve the 3-hydroxy-1,3-diphenyl-1-propanone in ethylene glycol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate and potassium hydroxide to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture and pour it into cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography or recrystallization.

-

Caption: Two-step synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The expected signals are:

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the ten protons of the two phenyl groups.

-

Methine Proton (-CHOH): A triplet or doublet of doublets around 4.7 ppm, coupled to the adjacent methylene protons.

-

Methylene Protons (-CH₂-): Multiplets in the range of 1.9-2.2 ppm for the two methylene groups in the propane chain.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 212. Common fragmentation pathways for alcohols include:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

-

Dehydration: Loss of a water molecule (M-18).

Caption: Analytical workflow for this compound.

Safety, Handling, and Storage

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

This compound and its derivatives are important intermediates in the synthesis of a variety of compounds with potential therapeutic applications.[4] Research has shown that derivatives of the 1,3-diphenylpropane scaffold can exhibit cytotoxic activity against cancer cell lines. This makes this compound a valuable starting material for the development of new anticancer agents.

Conclusion

This technical guide has provided a detailed overview of the key aspects of this compound, from its fundamental physicochemical properties to its synthesis and analytical characterization. For researchers and professionals in drug development, a solid understanding of this versatile chemical intermediate is essential for its effective use in the synthesis of novel and potentially therapeutic compounds.

References

- 1. This compound | 14097-24-6 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound | 14097-24-6 [chemicalbook.com]

- 3. This compound | C15H16O | CID 250129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound - Google Patents [patents.google.com]

- 5. CN102146020B - Method for synthesizing 1,3-diphenyl-1-propanol compound - Google Patents [patents.google.com]

Introduction: The Versatility of the 1,3-Diarylpropane Scaffold

An In-Depth Technical Guide to the Synthesis, Analysis, and Application of 1,3-Diphenylpropan-1-ol Structural Analogues

The this compound core structure represents a privileged scaffold in medicinal chemistry and materials science. Its inherent flexibility, both in terms of conformational freedom and synthetic accessibility, allows for the generation of vast chemical diversity. This diarylpropane framework is a key structural motif found in numerous biologically active compounds, and its analogues have been extensively explored for a wide range of therapeutic applications.[1][2]

This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and pharmacological significance of this compound analogues. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and explore the mechanistic basis for their diverse biological effects, including anti-inflammatory, cytotoxic, and neuromodulatory activities. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical backbone for novel therapeutic discovery.

The Core Architecture and Its Precursors

The foundational step in accessing most this compound analogues is often the synthesis of their α,β-unsaturated ketone precursors, known as chalcones (1,3-diphenyl-2-propen-1-ones).[3] These compounds are not merely intermediates but possess significant biological activities in their own right.[3][4] The subsequent reduction of the propenone system provides a direct route to the saturated 1,3-diarylpropane and 1,3-diarylpropan-1-ol skeletons.

The true power of this scaffold lies in the ability to modify three key positions:

-

Aryl Ring A (attached to C1): Substitution on this ring significantly modulates the electronic and steric properties influencing receptor binding and metabolic stability.

-

Aryl Ring B (attached to C3): Modifications here can dictate target specificity and pharmacokinetic properties.

-

The Propane Backbone: Introduction of heteroatoms (e.g., sulfur, nitrogen) or additional functional groups can create entirely new chemical entities with distinct biological profiles.[4][5]

Strategic Synthesis of 1,3-Diarylpropane Analogues

The synthetic approach to these analogues is chosen based on the desired final structure, required stereochemistry, and scalability. The most common and robust strategy involves a two-step process starting from chalcones.

Workflow: From Chalcone Precursors to Saturated Analogues

The general workflow illustrates the progression from simple aromatic aldehydes and ketones to the final saturated 1,3-diarylpropan-1-ol scaffold. This multi-step synthesis allows for diversification at each stage.

Caption: General synthetic workflow for 1,3-diarylpropan-1-ol analogues.

Experimental Protocol 1: Synthesis of a Chalcone Precursor via Claisen-Schmidt Condensation

This protocol describes a standard base-catalyzed condensation to form the chalcone backbone. The choice of an alcoholic solvent facilitates the dissolution of reactants and the hydroxide catalyst.

Objective: To synthesize 1,3-diphenyl-2-propen-1-one.

Materials:

-

Benzaldehyde (1.0 eq)

-

Acetophenone (1.0 eq)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Ice bath

Methodology:

-

Dissolve benzaldehyde and acetophenone in ethanol in the round-bottom flask.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add the NaOH solution dropwise to the cooled mixture. The addition is performed slowly to control the exothermic reaction.

-

Allow the reaction to stir at room temperature for 2-4 hours. A precipitate (the chalcone product) will typically form.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the solid product and wash it with cold water to remove excess NaOH, followed by a wash with cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain the purified 1,3-diphenyl-2-propen-1-one.

Trustworthiness: This protocol is self-validating through TLC monitoring, which confirms the consumption of starting materials and the formation of a new, less polar product. The final product's identity and purity can be confirmed by melting point analysis and spectroscopy (¹H NMR, ¹³C NMR).

Experimental Protocol 2: Synthesis of this compound

This protocol details a direct synthesis method that bypasses the chalcone isolation step, proceeding through an aldol addition followed by a Huang-Minlon reduction.[2]

Objective: To synthesize this compound from benzaldehyde and acetophenone.[2]

Materials:

-

Benzaldehyde (1.0 eq)

-

Acetophenone (approx. 1.0 eq)

-

L-Proline (0.1-0.3 eq)

-

Dibenzylamine trifluoroacetate (0.2-0.3 eq) [Optional, enhances reaction]

-

Hydrazine hydrate

-

Potassium hydroxide (KOH)

-

Ethylene glycol

-

Heating mantle, condenser, and thermometer

Methodology: Part A: Formation of 3-hydroxy-1,3-diphenyl-1-propanone

-

Combine benzaldehyde, acetophenone, and L-proline in a suitable solvent.[2]

-

Stir the mixture at room temperature for 24-48 hours. The L-proline acts as an organocatalyst for the aldol addition.[2]

-

Upon completion (monitored by TLC), the intermediate product, 3-hydroxy-1,3-diphenyl-1-propanone, is carried forward directly.

Part B: Huang-Minlon Reduction

-

To the crude intermediate from Part A, add ethylene glycol, hydrazine hydrate, and KOH.[2]

-

Heat the mixture to 90-110°C for 2-3 hours. This step forms the hydrazone intermediate.

-

Increase the temperature to distill off water and excess hydrazine, then reflux the mixture for an additional 20-30 hours. During this high-temperature reflux in the presence of a strong base (KOH), the hydrazone is reduced to the alkane, and the ketone is reduced to the alcohol, yielding this compound.[2]

-

Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the final product using column chromatography.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

Analogues of this compound exhibit a remarkable breadth of biological activities. The specific activity is highly dependent on the substitution pattern of the aryl rings and modifications to the propane linker.

Anti-inflammatory Activity

A significant number of 1,3-diarylpropane analogues have been identified as potent anti-inflammatory agents.[1] The primary mechanism often involves the modulation of the NF-κB signaling pathway.

-

Mechanism of Action: In inflammatory states, stimuli like lipopolysaccharide (LPS) activate signaling cascades (involving ERK, p38, JNK) that lead to the activation of the transcription factor NF-κB. NF-κB then upregulates the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Certain 1,3-diarylpropane analogues can inhibit this cascade, thereby reducing the production of inflammatory mediators like nitric oxide (NO).[1]

Caption: Inhibition of the NF-κB pathway by 1,3-diarylpropane analogues.[1]

-

SAR Insights: A study on various analogues revealed that a compound named 3p, 2-(3-(3,4-dimethoxyphenyl)propyl)-5-methoxyphenol, was a particularly potent inhibitor of NO production.[1] This highlights the importance of methoxy and hydroxyl substitutions on the phenyl rings for enhancing anti-inflammatory activity.

Cytotoxic and Anticancer Activity

Modification of the propane backbone has led to potent cytotoxic agents. For instance, the introduction of a phenylthio group at C3 and the addition of a tertiary amine side chain (mimicking a pharmacophore in Selective Estrogen Receptor Modulators like Tamoxifen) yielded compounds with significant cytotoxicity against the MCF-7 human breast cancer cell line.[4]

-

SAR Insights: The results indicated that these β-aryl-β-mercapto ketones showed superior cytotoxic effects compared to the reference drug Tamoxifen in the tested cell line.[4] The presence of a morpholine or piperidine moiety was crucial for activity, suggesting that the basic side chain plays a key role in the compound's mechanism of action or cellular uptake.[4]

Neuromodulatory and Other Activities

The 1,3-diphenylpropan-1-one scaffold has also been identified as a modulator of nicotinic acetylcholine receptors (nAChRs). Depending on the substitution, these compounds can act as either positive or negative allosteric modulators (PAMs or NAMs).[6]

-

SAR Insights: It was discovered that hydroxyl-substituted derivatives act as PAMs, enhancing receptor activity, while methoxy-substituted analogues act as NAMs.[6] One potent PAM, compound 31, also exhibited significant antioxidant and analgesic effects in an inflammatory pain model, demonstrating the multifunctional potential of this scaffold.[6]

Quantitative Data Summary

The following table summarizes the biological activities of representative analogues from the literature.

| Compound Class | Specific Analogue/Modification | Target/Assay | Result | Reference |

| Anti-inflammatory | 2-(3-(3,4-dimethoxyphenyl)propyl)-5-methoxyphenol (3p) | NO Inhibition in LPS-activated macrophages | Most significant inhibitory effects | [1] |

| Cytotoxic | 1,3-diphenyl-3-(phenylthio)propan-1-ones with tertiary amine side chain | Cytotoxicity against MCF-7 cells | Better cytotoxic effects than Tamoxifen | [4] |

| Neuromodulatory | Hydroxy-substituted 1,3-diphenylpropan-1-ones | α7 nAChR Modulation | Positive Allosteric Modulator (PAM) | [6] |

| Neuromodulatory | Methoxy-substituted 1,3-diphenylpropan-1-ones | α7 nAChR Modulation | Negative Allosteric Modulator (NAM) | [6] |

| Analgesic | Compound 31 (a hydroxylated PAM) | Inflammatory Pain Model | Antinociceptive effects observed | [6] |

Conclusion and Future Directions

The this compound scaffold and its immediate precursors, the chalcones and dihydrochalcones, are exceptionally versatile platforms for drug discovery. The synthetic accessibility and the ease of diversification at multiple positions allow for fine-tuning of their pharmacological profiles. Current research has established their potential as anti-inflammatory, anticancer, and neuromodulatory agents.

Future research should focus on:

-

Elucidating detailed mechanisms of action for the most potent compounds to identify specific protein targets.

-

Optimizing pharmacokinetic properties (ADME) to improve in vivo efficacy and safety profiles.

-

Exploring novel therapeutic areas where the unique properties of these scaffolds could be beneficial.

The continued exploration of this chemical space is a promising avenue for the development of next-generation therapeutics to address a wide range of human diseases.

References

- 1. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]

- 3. Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction: The Significance of the 1,3-Diarylpropane Scaffold

An In-depth Technical Guide to the Discovery and Synthetic Evolution of 1,3-Diphenylpropan-1-ol

This guide provides a comprehensive overview of this compound, a significant molecule within the 1,3-diarylpropanoid class. We will traverse its synthetic history, from foundational organometallic reactions to modern catalytic strategies, offering researchers, scientists, and drug development professionals a detailed perspective on its chemical evolution and utility.

This compound (CAS: 14097-24-6, Formula: C₁₅H₁₆O) is a secondary alcohol characterized by a three-carbon chain flanked by two phenyl groups, with a hydroxyl group at the C1 position.[1][2] This structure is a fundamental representative of the 1,3-diarylpropanoid family, a scaffold prevalent in numerous natural products and biologically active compounds.[3] Its importance lies not only in its presence in bioactive molecules but also as a crucial synthetic intermediate and a known reference standard in the pharmaceutical industry, for instance, as an impurity related to Fluoxetine.[1][4] The history of its synthesis is a microcosm of the evolution of synthetic organic chemistry itself, showcasing the progression from stoichiometric reagents to highly efficient and selective catalytic systems.

PART I: Foundational Synthesis via Organometallic Reagents: The Grignard Reaction

The discovery of the Grignard reaction by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, was a watershed moment in organic synthesis.[5][6] It provided a robust and versatile method for forming carbon-carbon bonds. The synthesis of this compound is a classic application of this methodology, demonstrating the nucleophilic addition of an organomagnesium halide to a carbonyl compound.

Causality in Experimental Design:

The archetypal Grignard synthesis for this alcohol involves the reaction between phenylmagnesium bromide and 3-phenylpropionaldehyde.[7] The choice of an ether solvent (typically anhydrous diethyl ether or THF) is critical; the ether molecules coordinate to the magnesium center, solubilizing the Grignard reagent and preventing it from passivating the magnesium metal surface, which is essential for the reaction to proceed.[8] Anhydrous conditions are mandatory because Grignard reagents are potent bases and will be quenched by even trace amounts of protic solvents like water or alcohols.[5]

Experimental Protocol: Grignard Synthesis of this compound

Objective: To synthesize this compound via the addition of phenylmagnesium bromide to 3-phenylpropionaldehyde.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

3-Phenylpropionaldehyde

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

All glassware must be oven-dried to remove moisture. Assemble a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask. Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle heating may be applied.[6]

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the resulting gray-black solution for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

-

-

Reaction with Aldehyde:

-

Dissolve 3-phenylpropionaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent. A vigorous reaction will occur. Control the addition rate to maintain a manageable temperature.[7]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution. This hydrolyzes the magnesium alkoxide salt and is safer than adding water directly to unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Workflow Visualization

References

- 1. This compound | C15H16O | CID 250129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. sciencemadness.org [sciencemadness.org]

Quantum chemical studies of 1,3-Diphenylpropan-1-ol

An In-Depth Technical Guide to the Quantum Chemical Studies of 1,3-Diphenylpropan-1-ol

Abstract

This compound is a significant chemical intermediate with applications in the synthesis of various pharmaceutical compounds and fine chemicals.[1] A profound understanding of its molecular structure, conformational behavior, electronic properties, and reactivity is paramount for optimizing its synthesis and designing new derivatives. Quantum chemical studies provide a powerful computational lens to investigate these properties at the atomic level, offering insights that complement and guide experimental research. This guide details the application of quantum chemistry, particularly Density Functional Theory (DFT), to elucidate the multifaceted chemical nature of this compound, providing a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Computational Approach

This compound (C₁₅H₁₆O) is a chiral alcohol featuring two phenyl rings and a flexible three-carbon chain.[2][3][4] Its utility as a building block in organic synthesis necessitates a detailed characterization of its stereoelectronic properties. While experimental techniques like NMR and IR spectroscopy provide valuable macroscopic data, they often yield averaged information over a multitude of transient molecular conformations.

Quantum chemical calculations, however, allow for the precise examination of individual conformers, the quantification of their relative energies, and the prediction of a wide array of molecular properties. This in silico approach enables us to:

-

Determine the most stable three-dimensional structure by navigating the molecule's complex potential energy surface.

-

Analyze the electronic landscape , identifying regions susceptible to electrophilic or nucleophilic attack.

-

Predict spectroscopic signatures (NMR, IR, UV-Vis) to aid in the interpretation of experimental data and confirm structural assignments.

-

Model reaction mechanisms and transition states , providing a deeper understanding of the molecule's reactivity.

Density Functional Theory (DFT) has emerged as a highly effective and computationally efficient method for these investigations, providing a balance between accuracy and resource requirements that is well-suited for molecules of this size.[5][6]

Methodological Framework: A Validated Computational Protocol

The reliability of any quantum chemical study hinges on a well-defined and validated methodology. The following protocol outlines a standard workflow for the comprehensive analysis of this compound.

The Computational Workflow

The process begins with constructing an initial 3D model of the molecule and systematically refining it to locate the global energy minimum, which represents the most stable conformation. Subsequent calculations on this optimized geometry yield the desired electronic and spectroscopic properties.

Caption: A standard workflow for quantum chemical analysis.

Step-by-Step Experimental Protocol

-

Structure Generation: An initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: The structure is optimized using a DFT functional, such as the widely-used B3LYP, paired with a Pople-style basis set like 6-31G(d,p). This process iteratively adjusts atomic positions to find the lowest energy arrangement.

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized structure.

-

Causality: This step is crucial for two reasons. First, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, the calculated vibrational modes and their intensities can be used to generate a theoretical infrared (IR) spectrum, which can be directly compared to experimental data for validation.[7]

-

-

Property Calculations: Using the validated minimum-energy structure, further calculations are performed:

-

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.

-

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) to simulate the UV-Vis spectrum.

-

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Mulliken atomic charges are computed to analyze reactivity.

-

Results and Discussion

Conformational Landscape

This compound possesses four rotatable single bonds, leading to a complex conformational space.[3] Quantum chemical calculations can identify the most stable conformers, which are often governed by subtle non-covalent interactions. A key consideration is the potential for an intramolecular O-H···π hydrogen bond between the hydroxyl proton and the electrons of one of the phenyl rings. This type of interaction is known to stabilize specific conformations in similar phenyl-alcohols.[8] The computational analysis would involve systematically rotating the key dihedral angles and optimizing each starting geometry to find all local minima, which can then be ranked by their relative energies.

Electronic Structure and Reactivity Insights

The electronic properties of a molecule are fundamental to its reactivity.

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, represents the region ready to accept electrons. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. For this compound, the MEP would show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, making it a prime target for electrophiles and a site for hydrogen bonding. Conversely, the hydroxyl hydrogen would appear as a region of positive potential (blue).

Caption: Reactive sites of this compound.

Theoretical Spectroscopic Analysis

Quantum chemical calculations provide theoretically derived spectra that serve as a powerful tool for interpreting experimental data.

| Property | Computational Method | Predicted Information | Experimental Correlation |

| ¹H NMR Shifts | GIAO-DFT | Chemical environment of each proton. Protons on the phenyl rings (~7.2-7.4 ppm), aliphatic chain, and hydroxyl group. | Comparison with experimental spectra confirms the structure and can reveal conformational preferences in solution.[9] |

| ¹³C NMR Shifts | GIAO-DFT | Position of unique carbon atoms. Aromatic carbons (~127-145 ppm), carbinol carbon (~75 ppm), and other aliphatic carbons. | Validates the carbon skeleton of the molecule. |

| IR Frequencies | DFT Frequency | Vibrational modes. Strong O-H stretch (~3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C-O stretch (~1050 cm⁻¹). | Matches with experimental FTIR spectra confirm functional groups and support the optimized geometry.[4] |

| UV-Vis λₘₐₓ | TD-DFT | Electronic transitions. Expected π → π* transitions associated with the two phenyl rings in the UV region. | Correlates with the observed absorption maxima in UV-Vis spectroscopy. |

Table 1: Summary of Predicted vs. Experimental Spectroscopic Data.

Conclusion and Outlook

Quantum chemical studies, particularly those employing DFT, offer an indispensable, in-depth perspective on the structural and electronic properties of this compound. This computational approach provides a detailed, atomistic understanding that is often inaccessible through experimental means alone. By predicting stable conformations, mapping electronic reactivity, and simulating spectroscopic outputs, these methods provide a self-validating system when compared with empirical data. For researchers in medicinal chemistry and materials science, this predictive power is invaluable for rationally designing novel derivatives with tailored properties and for optimizing synthetic pathways, ultimately accelerating the development of new technologies and therapeutics.

References

- 1. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C15H16O | CID 250129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A DFT kinetic study on 1,3-dipolar cycloaddition reactions in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Predicted NMR Spectra of 1,3-Diphenylpropan-1-ol

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,3-Diphenylpropan-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of NMR spectroscopy, a detailed structural analysis of the target molecule, and a practical guide to predicting NMR spectra using accessible online tools. The principles and methodologies discussed herein are designed to enhance the understanding and application of NMR spectroscopy in molecular characterization.

Foundational Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] The most commonly utilized nuclei in organic chemistry are ¹H (proton) and ¹³C (carbon-13).

The core principle of NMR involves the alignment of nuclear spins in a strong, constant magnetic field.[2] Perturbation of this alignment with a radio-frequency pulse causes the nuclei to absorb energy and reorient themselves. The subsequent emission of this energy as the nuclei relax is detected and translated into an NMR spectrum.[1]

Key parameters in an NMR spectrum include:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Shielded nuclei (higher electron density) resonate at lower ppm values (upfield), while deshielded nuclei (lower electron density) resonate at higher ppm values (downfield).

-

Integration: The area under a peak in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal.

-

Spin-Spin Splitting (Multiplicity): This phenomenon, governed by the n+1 rule, arises from the interaction of non-equivalent neighboring protons through covalent bonds. A proton with 'n' non-equivalent neighbors will have its signal split into 'n+1' peaks.

-

Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons.

Molecular Structure of this compound

A thorough understanding of the molecular structure of this compound is paramount to accurately predicting and interpreting its NMR spectra.

Caption: Molecular structure of this compound with key atoms labeled.

Key Structural Features:

-

Chiral Center: Carbon-1 (C1), bonded to the hydroxyl group, is a chiral center.

-

Propanol Backbone: A three-carbon aliphatic chain (C1, C2, C3).

-

Two Phenyl Rings: One attached to C1 and the other to C3. Due to free rotation around the C2-C3 bond, the protons and carbons within each phenyl ring may exhibit magnetic equivalence depending on the solvent and temperature.

-

Hydroxyl Group: The -OH group at C1 contains an exchangeable proton.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, carbinol, and methylene protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Aromatic (Ph) | 7.2 - 7.4 | Multiplet | 10H | Protons on the two phenyl rings are in a similar chemical environment and will appear as a complex multiplet in the typical aromatic region. |

| CH-OH (C1-H) | ~4.7 | Triplet | 1H | This proton is deshielded by the adjacent oxygen atom and the phenyl ring. It is coupled to the two protons on C2, resulting in a triplet. |

| CH₂ (C3-H₂) | ~2.7 | Triplet | 2H | These protons are adjacent to a phenyl group and are coupled to the two protons on C2, leading to a triplet. |

| CH₂ (C2-H₂) | ~2.0 | Multiplet (Quintet) | 2H | These protons are coupled to the proton on C1 and the two protons on C3, which would ideally result in a quartet of triplets. However, due to similar coupling constants, this often appears as a more complex multiplet, approximating a quintet. |